molecular formula C24H21ClN2O3S B2805458 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(o-tolyl)acetamide CAS No. 891091-77-3

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(o-tolyl)acetamide

Cat. No. B2805458
CAS RN: 891091-77-3
M. Wt: 452.95
InChI Key: FGWGPSJOGGDVPD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the sulfonyl group could potentially be a good leaving group in certain reactions . The indole ring is also a common reactant in many organic reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Optimization : The compound's synthesis has been optimized in several studies, revealing straightforward routes for its production. These methods involve steps like the conversion of indoles and subsequent reactions to achieve the desired acetamide product (Knaack et al., 2001).

  • Spectroscopic Characterization : Spectroscopic techniques like NMR and X-ray crystallography have been used to characterize similar compounds, confirming their structure and elucidating their molecular properties (Knaack et al., 2001).

Biological Activities

  • Antibacterial Properties : Some derivatives have shown significant antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Iqbal et al., 2017).

  • Antimalarial Activity : Certain acetamide derivatives, related to the compound , have demonstrated promising antimalarial activities. This suggests a potential role in developing new antimalarial drugs (Fahim & Ismael, 2021).

  • Cancer Research : Some studies have explored the use of related compounds in cancer research, indicating their potential in developing new cancer therapies or diagnostic tools (Pham et al., 2005).

  • Enzyme Inhibition : These compounds have also been evaluated for their enzyme inhibitory activities, particularly against enzymes like α-glucosidase and acetylcholinesterase, which can have therapeutic implications (Abbasi et al., 2019).

properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-17-7-2-4-11-21(17)26-24(28)15-27-14-23(20-10-3-5-12-22(20)27)31(29,30)16-18-8-6-9-19(25)13-18/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWGPSJOGGDVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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